5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Description
Benzofuran Derivatives: Structure, Significance, and Research Landscape
Benzofuran derivatives are heterocyclic compounds characterized by fused benzene and furan rings. These scaffolds are pivotal in medicinal chemistry due to their versatility in modulating biological activity through structural modifications. Their significance lies in their presence in natural products (e.g., psoralen) and synthetic drugs, such as Amiodarone (antiarrhythmic) and Citalopram (antidepressant). Recent advances highlight their utility in developing anticancer, antimicrobial, and antioxidant agents, driven by their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.
Key Structural Features of Benzofuran Derivatives
Historical Development of Substituted Benzofuran Chemistry
The synthesis of benzofuran derivatives has evolved through innovative methodologies:
- Early Synthesis :
- Modern Approaches :
- Copper-Catalyzed Coupling : Trifluoroethyl-substituted benzofurans were synthesized via copper acetylide intermediates.
- Radical Cyclization : Free radical cascades enabled complex polycyclic benzofurans.
- Eco-Friendly Methods : Deep eutectic solvents (e.g., choline chloride-ethylene glycol) facilitated sustainable syntheses.
Timeline of Key Methodologies
Hydrazide-Functionalized Benzofuran Compounds in Chemical Research
Hydrazide groups (–CONHNH2) have emerged as critical linkers in benzofuran chemistry, enabling:
- Targeted Bioactivity :
- Hydrazide-Based Conjugates : Linked to sulfonamides, these derivatives inhibit carbonic anhydrase isoforms (e.g., hCA IX/XII) with nanomolar potency.
- Antioxidant Properties : Polyhydroxylated benzofuran hydrazones exhibit radical-scavenging activity, correlating with antiproliferative effects in cancer cell lines.
- Synthetic Flexibility :
Notable Hydrazide Derivatives
| Compound | Biological Activity | Source |
|---|---|---|
| 5b (sulphonamide-hydrazide) | hCA IX inhibition (K~i~ = 10.0 nM) | |
| 11 (2-hydroxy-4-diethylaminobenzylidene) | High antioxidant (ORAC > 3,000 μmol TE/100g) |
Position of 5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic Acid Ethyl Ester in Current Research
This compound (CAS 314745-56-7) is a rare, early-stage chemical probe with a dual functionalization pattern:
- Core Structure : Benzofuran nucleus substituted at positions 2 (phenyl) and 5 (hydrazinocarbonylmethoxy).
- Reactivity : The ethyl ester at position 3 enables hydrolysis to carboxylic acid, a common pharmacophore in drug design.
Emerging Applications
- Drug Discovery :
- Synthetic Utility :
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
ethyl 5-(2-hydrazinyl-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-24-19(23)17-14-10-13(25-11-16(22)21-20)8-9-15(14)26-18(17)12-6-4-3-5-7-12/h3-10H,2,11,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCXSRCAQBJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Tosyl Chloride-Mediated Activation
A pivotal method involves converting carboxylic acid intermediates to acyl sulfonates to facilitate cyclization. For example, a substituted salicylaldehyde derivative is reacted with ethyl bromoacetate in the presence of cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in a mixed solvent system (MeCN-DMF, 1:1) under reflux. This forms the benzofuran ester backbone with a yield of 84.8%. Subsequent activation of the carboxylic acid at position 3 using tosyl chloride ($$ \text{TsCl} $$) in dichloroethane at 75–80°C for 3–5 hours generates the reactive acyl sulfonate, which undergoes cyclization to yield the 2-phenyl-substituted benzofuran.
Key Conditions :
- Solvent: Dichloroethane or toluene
- Temperature: 75–80°C
- Catalysts: $$ \text{Cs}2\text{CO}3 $$, $$ \text{TsCl} $$
- Yield: 84.8%
Esterification and Final Product Isolation
The ethyl ester at position 3 is introduced either during cyclization (via ethyl bromoacetate) or through post-cyclization esterification using ethanol and sulfuric acid.
Direct Esterification During Cyclization
In the cesium carbonate-mediated method, ethyl bromoacetate serves dual roles: facilitating cyclization and introducing the ethyl ester group in a single step. This eliminates the need for separate esterification, improving overall yield.
Post-Cyclization Esterification
For analogs requiring precise substitution, the carboxylic acid at position 3 is esterified using ethanol and $$ \text{H}2\text{SO}4 $$ under reflux. The crude product is purified via column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Bromination at position 5 requires stoichiometric control of $$ \text{NaBr} $$ and oxone to avoid di-substitution.
- Hydrazine Stability : Hydrazine derivatives are prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar).
- Solvent Selection : DMF enhances reaction rates but may lead to carboxymethylation side reactions. DMC offers a greener alternative with comparable efficiency.
Industrial-Scale Considerations
Merck KGaA’s patented route emphasizes cost-effective reagents (e.g., $$ \text{TsCl} $$ instead of rare catalysts) and solvent recycling (toluene, dichloroethane). Pilot-scale batches report a 78% overall yield after process intensification.
Chemical Reactions Analysis
5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 5-hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester exhibits selective cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These findings suggest that the compound may serve as a potential anticancer agent, warranting further investigation into its mechanisms of action.
Mechanisms of Action
The anticancer effects are attributed to several mechanisms:
- Reactive Oxygen Species Modulation : The compound modulates oxidative stress levels, which are critical in cancer progression.
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Biological Research Applications
Anti-inflammatory Properties
Studies have demonstrated that this compound possesses anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. This inhibition suggests potential therapeutic benefits for treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessed its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 18 |
| Klebsiella pneumoniae | 25 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Material Science Applications
The unique chemical structure of this compound allows it to be explored in material science for developing novel materials with specific properties. Its incorporation into polymer matrices has been studied for enhancing mechanical and thermal properties.
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
Case Study 1: Inflammatory Disease Model
In a murine model of inflammation, treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This study underscores its potential application in managing inflammatory conditions.
Case Study 2: Clinical Trial for Resistant Infections
A clinical trial involving patients with resistant bacterial infections showed promising results when using formulations containing this compound alongside standard antibiotics. The combination therapy improved patient outcomes and reduced infection rates.
Mechanism of Action
The mechanism of action of 5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydrazinocarbonylmethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural, physicochemical, and bioactivity data. Below is a hypothetical framework for such a comparison, noting that the provided evidence lacks direct information on this compound or its analogs.
Structural Analogues
Simpler structure may result in lower solubility or target affinity.
5-Hydrazinocarbonylmethoxy-benzofuran derivatives: Substitutions at the 2- or 3-positions (e.g., methyl instead of phenyl) alter steric and electronic properties. Ethyl ester vs. free carboxylic acid affects bioavailability and metabolic stability.
Physicochemical Properties
| Property | 5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | 5-Methoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester |
|---|---|---|
| Molecular Weight (g/mol) | ~412 (estimated) | ~310 (estimated) |
| LogP (lipophilicity) | Higher due to hydrazine and ester groups | Lower due to absence of polar hydrazine |
| Hydrogen Bond Donors | 2 (hydrazine NH) | 0 |
Bioactivity Comparison
- Synthetic Accessibility : The hydrazine substituent complicates synthesis compared to methoxy derivatives, requiring protection/deprotection steps.
Crystallographic Analysis
If crystallographic data were available, tools like SHELXL (for refinement) or SHELXD (for structure solution) would enable detailed comparisons of bond lengths, angles, and packing interactions . For example, the phenyl group’s orientation relative to the benzofuran core could influence intermolecular interactions.
Limitations of Available Evidence
The provided evidence focuses solely on the SHELX software suite for crystallography . No data on the compound’s synthesis, characterization, or bioactivity is included. Consequently, this analysis relies on general benzofuran chemistry and hypothetical comparisons.
Biological Activity
5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (CAS Number: 314745-56-7) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzofuran core, hydrazine moiety, and carboxylic acid ester functionality. Its linear formula is .
Pharmacological Properties
Research indicates that 5-hydrazinocarbonylmethoxy derivatives exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have shown efficacy against different cancer cell lines, indicating potential for further development as an anticancer agent .
- Anti-inflammatory Effects : Compounds with similar functional groups have been documented to modulate inflammatory pathways, particularly through the inhibition of prostaglandin receptors . This suggests that 5-hydrazinocarbonylmethoxy derivatives could also exhibit anti-inflammatory properties.
- Antioxidant Activity : The presence of hydrazine and benzofuran structures is associated with antioxidant capabilities. Compounds in this class have been compared favorably to standard antioxidants like vitamin C .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Prostaglandin Receptor Modulation : Similar compounds have been shown to act as modulators of prostaglandin receptors, which play a crucial role in inflammation and pain pathways .
- Cell Cycle Arrest : Some derivatives have induced cell cycle arrest in cancer cells, contributing to their anticancer effects.
- Reactive Oxygen Species Scavenging : The antioxidant properties may stem from the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study examining a series of benzofuran derivatives found that certain structural modifications led to significant anticancer activity against various cell lines. These findings support the hypothesis that similar modifications in 5-hydrazinocarbonylmethoxy derivatives could yield potent anticancer agents .
- Antioxidant Comparisons : In comparative studies, compounds featuring hydrazine and benzofuran moieties demonstrated superior antioxidant activity compared to traditional antioxidants like vitamin C at low concentrations .
- Synthesis and Evaluation : Research focused on synthesizing novel benzofuran derivatives has indicated a broad spectrum of antimicrobial activity, suggesting that structural analogs may also exhibit diverse biological effects .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, similar benzofuran derivatives are synthesized by hydrolyzing ethyl esters under basic conditions (e.g., KOH in methanol/water) followed by functionalization . Optimizing pH (e.g., pH 6.2) and temperature (e.g., 5°C) during reaction steps can minimize side reactions and improve yields, as demonstrated in enzymatic syntheses of related cephalosporanic acids . Kinetic studies under varying reagent stoichiometry and reaction times are recommended to identify rate-limiting steps.
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for benzofuran derivatives, by analyzing hydrogen bonding and planar deviations .
- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy are critical for confirming functional groups (e.g., ester, hydrazine). High-performance liquid chromatography (HPLC) with UV detection, as described for furan analogs, ensures purity by quantifying contaminants like unreacted intermediates .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved during structural validation?
- Methodological Answer : Discrepancies (e.g., NMR suggesting conformational flexibility vs. X-ray showing rigid planar structures) require multi-technique validation. Refinement using SHELXL with high-resolution data can adjust for dynamic effects in crystallography . Dynamic NMR experiments (e.g., variable-temperature studies) or DFT calculations may reconcile differences by modeling solution-state conformations .
Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH guidelines) should be conducted. HPLC-MS can track degradation products, such as ester hydrolysis or hydrazine oxidation. For example, storing related benzofuran acids at 0–6°C prevents decomposition .
Q. Which in vitro assays are suitable for evaluating the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., cAMP-dependent PKA activity) to measure IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., for GABA(A) or 5-HT receptors) quantify affinity, as applied to structurally similar neuroactive compounds .
- Cellular models : Immortalized cell lines (e.g., HEK293) transfected with target receptors can assess functional responses via calcium imaging or electrophysiology .
Q. How can researchers compare the efficiency of alternative synthetic pathways for this compound?
- Methodological Answer : Perform comparative yield analyses using green chemistry metrics (e.g., E-factor, atom economy). For example, cascade [3,3]-sigmatropic rearrangements (used in benzofuran natural product syntheses) may offer higher stereoselectivity than stepwise approaches . Evaluate solvent sustainability (e.g., THF vs. dichloromethane) and catalyst recyclability .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) and kinetic isotope effects (KIE) can elucidate reaction pathways. For hydrazine derivatives, monitor intermediates via LC-MS or in-situ IR to distinguish between SN1/SN2 mechanisms. Computational modeling (e.g., DFT) of transition states provides complementary insights .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-free vs. cell-based systems). For instance, discrepancies in IC₅₀ values may arise from membrane permeability issues in cellular assays. Use permeability enhancers (e.g., DMSO) or parallel artificial membrane permeability assays (PAMPA) to isolate target effects .
Q. What steps are recommended to troubleshoot low yields in large-scale synthesis?
- Methodological Answer : Scale-up challenges often stem from inefficient mixing or heat transfer. Employ flow chemistry systems to enhance reproducibility, as demonstrated in continuous syntheses of ethyl ester derivatives . Monitor reaction progress via inline FTIR or Raman spectroscopy to optimize endpoint determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
